4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide
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Overview
Description
4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a complex organic compound that features a combination of nitro, piperidine, pyridine, and sulfonyl functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . The presence of the piperidine moiety is common in many pharmaceuticals and has been associated with a wide range of biological activities .
Mode of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their potential for further development .
Biochemical Pathways
Compounds with similar structures have been associated with the inhibition oftyrosine kinases , which play a crucial role in cell signaling and can promote both cell proliferation and survival .
Pharmacokinetics
The presence of the piperidine moiety in similar compounds has been associated with a broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Result of Action
Similar compounds have shown significant anti-tubercular activity, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM . These compounds were also evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, indicating that they are non-toxic to human cells .
Action Environment
The development of fast and cost-effective methods for the synthesis of substituted piperidines, like this compound, is an important task of modern organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nitration: Introduction of the nitro group into the benzene ring.
Sulfonylation: Attachment of the sulfonyl group to the aromatic ring.
Coupling Reactions: Formation of the amide bond between the benzamide and the piperidine-pyridine moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide has a wide range of applications in scientific research, including:
Medicinal Chemistry: Investigation of its potential as a therapeutic agent for various diseases.
Biological Studies: Examination of its interactions with biological targets and pathways.
Chemical Biology: Use as a probe to study cellular processes and molecular mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide
- 4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propionamide
Uniqueness
4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives and nitro-substituted benzamides. The reaction conditions often include the use of sulfonyl chlorides to introduce the sulfonyl group, followed by purification methods such as recrystallization or chromatography to obtain the final product in high purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit antiangiogenic properties. In vivo studies using the chick chorioallantoic membrane (CAM) model have shown that these compounds can effectively inhibit angiogenesis, which is crucial for tumor growth and metastasis. For instance, derivatives with structural similarities demonstrated significant inhibition of blood vessel formation and displayed differential migration patterns in DNA binding assays .
The mechanism by which these compounds exert their anticancer effects appears to involve DNA cleavage and interaction with various cellular targets. Studies have shown that they can bind to DNA, leading to cleavage and subsequent apoptosis in cancer cells. This property is particularly valuable for developing targeted cancer therapies .
Enzyme Inhibition
In addition to anticancer activity, this compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, studies on related compounds have demonstrated their effectiveness as inhibitors of certain kinases and other enzymes critical for tumor growth. The introduction of sulfonamide groups has been linked to improved pharmacokinetic properties, enhancing their efficacy as enzyme inhibitors .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Key findings from SAR studies include:
Structural Feature | Effect on Activity |
---|---|
Pyridine Ring | Enhances binding affinity to targets |
Piperidine Moiety | Contributes to overall potency |
Sulfonamide Group | Improves solubility and bioavailability |
Nitro Substitution | Increases electronic properties aiding in interaction with biological targets |
These modifications allow for fine-tuning the compound's activity against specific cancer types and other diseases.
Case Studies
- In Vivo Efficacy : A study utilizing the CAM model showed that certain derivatives of the compound significantly inhibited tumor-induced angiogenesis, suggesting a promising avenue for further development as an anticancer agent .
- Enzyme Inhibition Studies : Compounds structurally related to this compound were tested against various kinases, revealing potent inhibitory effects that could be leveraged for therapeutic applications in oncology .
Properties
IUPAC Name |
4-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c28-23(17-6-10-20(11-7-17)27(29)30)25-19-8-12-21(13-9-19)33(31,32)26-15-2-1-5-22(26)18-4-3-14-24-16-18/h3-4,6-14,16,22H,1-2,5,15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWXQRAGCNKRPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.